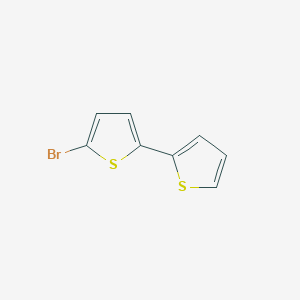

5-Bromo-2,2'-bithiophene

Übersicht

Beschreibung

5-Bromo-2,2’-bithiophene is a bromothiophene derivative with the molecular formula C8H5BrS2. It is commonly used as a building block in organic synthesis, particularly in the development of organic semiconductors and conjugated polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Bromo-2,2’-bithiophene can be synthesized from 2,2’-bithiophene through bromination. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: In industrial settings, the synthesis of 5-Bromo-2,2’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2,2’-bithiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl iodides to form biaryl compounds.

Oxidation and Reduction Reactions: The thiophene rings can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, aryl iodides, and bases such as potassium carbonate or cesium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products:

Biaryl Compounds: Formed through cross-coupling reactions.

Oxidized Thiophenes: Resulting from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

5-Bromo-2,2'-bithiophene serves as a crucial building block in organic synthesis. It can undergo various reactions, including lithiation, substitution, and oxidation. The compound's bromine atom provides a reactive site for nucleophilic substitution, making it an essential precursor for synthesizing more complex molecules.

Key Reactions

- Lithiation : The compound can be lithiated using organolithium reagents. Studies have shown that the lithiation of this compound leads to high regioselectivity and yields of the desired products when optimized in flow microreactors .

- Substitution Reactions : The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, enabling the synthesis of various derivatives.

- Oxidation : The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Biological Applications

This compound has shown potential in medicinal chemistry, particularly for its biological activities. Research indicates various applications in drug development and as a bioactive compound.

Antimicrobial and Anticancer Activities

The compound exhibits notable antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Additionally, studies have demonstrated its anticancer potential by inducing apoptosis in leukemia cell lines with significant efficacy .

Material Science Applications

In materials science, this compound is utilized in the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for enhancing charge transport in these applications.

Table 1: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human leukemia cell lines (K562). The compound demonstrated an IC50 value in the nanomolar range, indicating potent anticancer activity while sparing normal cells at similar concentrations. Flow cytometry analysis confirmed significant increases in apoptotic cell populations compared to untreated controls .

Case Study 2: Synthesis of Derivatives

Research on the synthesis of derivatives from this compound highlighted its versatility. For instance, the compound was successfully transformed into various functionalized bithiophenes through selective lithiation followed by substitution reactions. This approach allowed for the creation of compounds with tailored electronic properties for specific applications in organic electronics .

Wirkmechanismus

The mechanism of action of 5-Bromo-2,2’-bithiophene in organic electronics involves its ability to form conjugated systems with extended π-electron delocalization. This property enhances the charge transport and electronic properties of the resulting materials. In chemical sensors, it interacts with analytes, leading to changes in electrical conductivity that can be measured .

Vergleich Mit ähnlichen Verbindungen

2,2’-Bithiophene: Lacks the bromine substituent, resulting in different reactivity and electronic properties.

5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group, making it suitable for different synthetic applications.

2-Bromothiophene: A simpler brominated thiophene with distinct reactivity.

Uniqueness: 5-Bromo-2,2’-bithiophene is unique due to its bromine substituent, which allows for selective functionalization and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Biologische Aktivität

5-Bromo-2,2'-bithiophene (C₁₂H₈BrS₂) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of two thiophene rings connected by a single bond, with a bromine atom substituted at the 5-position of one of the thiophene rings. The molecular weight of this compound is approximately 245.16 g/mol. The unique structure contributes to its electronic properties and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated primarily concerning its potential as:

- Antimicrobial Agent : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific mechanisms are still under investigation.

- Anticancer Properties : Research indicates that this compound may affect cancer cell proliferation and induce apoptosis by interacting with various cellular pathways.

The compound's mechanism of action is believed to involve interactions with enzymes or receptors that modulate biological pathways. The bromine atom can participate in halogen bonding, while the thiophene rings can engage in π-π interactions with aromatic systems, influencing enzyme activity or receptor functions.

Anticancer Research

In a study focusing on lung cancer cells, the effects of this compound were evaluated for its ability to induce DNA damage signaling responses. The results indicated that treatment with this compound led to increased activation of DNA damage response pathways, suggesting potential utility in cancer therapeutics .

Antimicrobial Studies

The compound has also been explored for its antimicrobial properties. While specific data on its efficacy against various pathogens remain limited, initial findings indicate promising activity against certain bacterial strains. Further research is needed to elucidate the full spectrum of its antimicrobial effects and underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Two thiophene rings; bromine at position 5 | Potential anticancer and antimicrobial activities |

| 5-Bromo-5'-methyl-2,2'-bithiophene | Methyl group at position 5 | Inhibitor of cytochrome P450 enzymes |

| 3-Bromo-4-methylthiophene | Methyl group at position 4 | Different electronic properties |

This table illustrates how variations in structure can lead to differing biological activities and applications.

Case Studies

- Case Study on Cancer Cell Lines : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in significant alterations in cell cycle dynamics and induced a senescence-like phenotype. This was characterized by increased cell size and granularity alongside elevated β-galactosidase activity .

- Cytochrome P450 Inhibition : Another investigation highlighted the role of 5-Bromo-5'-methyl-2,2'-bithiophene as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19. This inhibition suggests potential implications for drug metabolism and interactions within therapeutic contexts.

Eigenschaften

IUPAC Name |

2-bromo-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOAIGVIYUXYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348691 | |

| Record name | 5-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3480-11-3 | |

| Record name | 5-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-[2,2']bithiophenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Bromo-2,2'-bithiophene a valuable building block in material science?

A: this compound serves as a versatile precursor for synthesizing diverse materials. Its bromo group allows for facile functionalization through reactions like the Stille coupling reaction []. For instance, it can be coupled with boronic acid derivatives to create extended conjugated systems, as demonstrated by its use in forming polythiophene/gold nanoparticle networks []. This property makes it valuable for developing novel materials with tailored electronic and optical properties.

Q2: How does this compound contribute to the development of two-photon imaging probes?

A: this compound serves as a key component in synthesizing donor-π-acceptor (D-π-A) molecules for two-photon imaging []. Researchers utilized it to create chromophores with bithiophene or terthiophene cores linked to an electron-donating diphenylamine moiety. These compounds exhibited two-photon induced luminescence upon excitation at 700 nm and showed potential for bio-imaging applications. Importantly, the bithiophene-based chromophores displayed higher two-photon absorption cross-section values compared to their terthiophene counterparts, highlighting the impact of the core structure on optical properties [].

Q3: How does the structure of this compound influence its electrochemical properties?

A: The presence of the bromine atom in this compound significantly influences its reactivity and allows for further functionalization via various coupling reactions. This enables the creation of extended conjugated systems with tunable electrochemical properties []. For example, researchers synthesized oligothienylferrocene complexes incorporating this compound and observed irreversible thiophene-based oxidation waves in their cyclic voltammograms. These waves appeared at higher potentials than the reversible FeII/III redox couple, demonstrating the influence of the extended conjugated system on the electrochemical behavior [].

Q4: Can you provide an example of how this compound is used in the development of dye-sensitized solar cells?

A: Researchers have utilized this compound as a building block to create novel N,S,P-hybrid dyes for dye-sensitized solar cells []. They employed Stille coupling to connect this compound with a stannylated phosphole derivative, followed by further modifications to introduce a triarylamine donor and a carboxylic acid anchoring group. The resulting dyes exhibited broad absorption in the visible region, attributed to the extended conjugation and intramolecular charge-transfer character facilitated by the this compound unit []. These dyes achieved moderate power conversion efficiencies, demonstrating the potential of incorporating this compound into D-π-A sensitizers for solar energy applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.